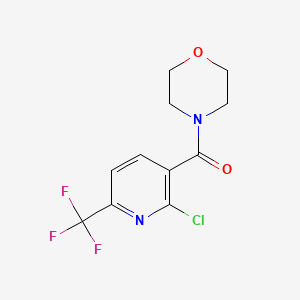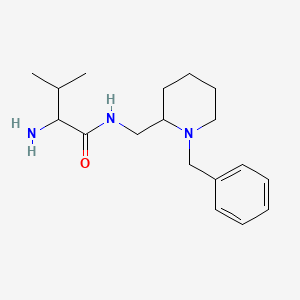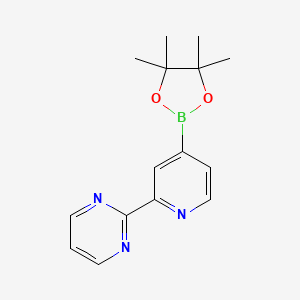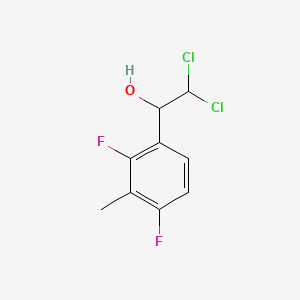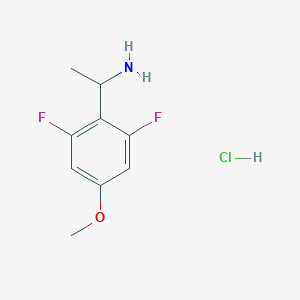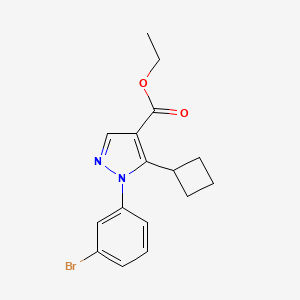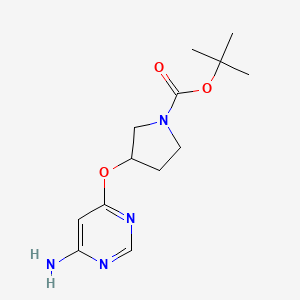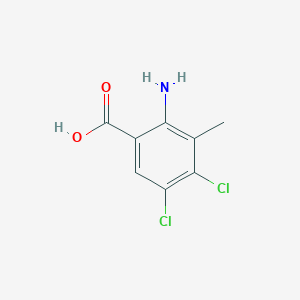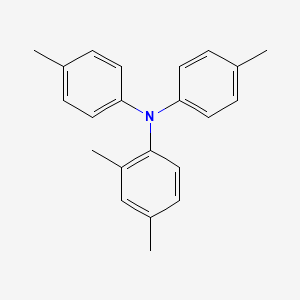![molecular formula C13H25N3O B14779175 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide is a complex organic compound with a unique structure that includes an amino group, a cyclopropylmethylamino group, and a cyclohexyl ring
Preparation Methods
The synthesis of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide involves several steps, typically starting with the preparation of the cyclohexyl ring and the introduction of the cyclopropylmethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur at the amino or cyclopropylmethylamino groups, often using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide can be compared with other similar compounds, such as:
- 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide
- 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propionamide These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-5-3-2-4-11(12)15-8-10-6-7-10/h9-12,15H,2-8,14H2,1H3,(H,16,17) |
InChI Key |
NQMCPUDTVXVZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


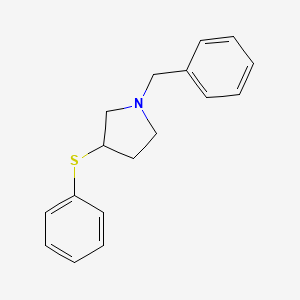


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
